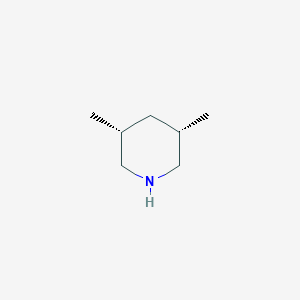

cis-3,5-Dimethylpiperidine

Description

Properties

IUPAC Name |

(3R,5S)-3,5-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWRJRPUIXRFRX-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296272 | |

| Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-75-4 | |

| Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-3,5-Dimethylpiperidine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3,5-Dimethylpiperidine is a heterocyclic organic compound that serves as a crucial building block in modern synthetic chemistry. Its rigid, chair-like conformation and the specific spatial arrangement of its methyl groups make it a valuable synthon in the development of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, with a focus on its applications in research and development.

Chemical Structure and Properties

The defining structural feature of this compound is the piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom. In the cis isomer, the two methyl groups at the 3 and 5 positions are on the same side of the ring. This stereochemistry imparts a specific three-dimensional shape that influences its reactivity and utility as a synthetic intermediate.[1] The molecule exists in a stable chair conformation.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the pure cis isomer, many reported values are for a mixture of cis and trans isomers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | [2] |

| Molecular Weight | 113.20 g/mol | [2] |

| CAS Number | 14446-75-4 (cis-isomer) | |

| 35794-11-7 (cis/trans mixture) | [2] | |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 141.2 ± 8.0 °C (Predicted, cis) | |

| 144 °C (cis/trans mixture) | [3] | |

| Density | 0.794 ± 0.06 g/cm³ (Predicted, cis) | |

| 0.853 g/mL at 25 °C (cis/trans mixture) | [3] | |

| pKa | 10.52 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | |

| Refractive Index (n20/D) | 1.4454 (cis/trans mixture) | [3] |

Experimental Protocols

Synthesis of high-purity this compound

The primary route for the synthesis of 3,5-Dimethylpiperidine (B146706) is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). The stereoselectivity of this reaction, yielding a higher proportion of the cis isomer, is highly dependent on the catalyst and reaction conditions.

Methodology based on Patent CN1636979A:

This method focuses on achieving a high cis to trans isomer ratio and subsequent purification.[4]

Materials:

-

3,5-Dimethylpyridine (3,5-Lutidine)

-

5% Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst

-

Deionized water

-

Hydrogen gas (high pressure)

Equipment:

-

High-pressure autoclave reactor

-

Fractional distillation apparatus

Procedure:

-

Hydrogenation:

-

Charge the high-pressure autoclave with 3,5-dimethylpyridine, deionized water, and 5% Ruthenium on alumina catalyst. The presence of water is reported to favor the formation of the cis isomer.[4]

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure and heat to a temperature range of 180-200 °C.[5]

-

Maintain the reaction under constant stirring for a specified duration to ensure complete conversion of the starting material.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

-

Isolation and Purification:

-

The crude reaction mixture, containing both cis- and trans-3,5-dimethylpiperidine, water, and the solid catalyst, is filtered to remove the catalyst. The catalyst can often be reused.

-

The filtrate is then subjected to fractional distillation. A key aspect of this separation is the formation of an azeotrope of the trans isomer with water, which has a lower boiling point than the pure cis isomer.[4]

-

During distillation, the water/trans-isomer azeotrope is removed as the initial fraction.

-

After the azeotrope is completely removed, the temperature of the distillation will rise to the boiling point of the cis-isomer, which can then be collected as a high-purity fraction.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of this compound.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals include those for the methyl protons and the protons on the piperidine ring. The coupling constants between adjacent protons can help to confirm the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon atoms in the molecule, including the two equivalent methyl carbons and the carbons of the piperidine ring.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for determining the isomeric purity of the synthesized product.

-

A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) can separate the cis and trans isomers based on their different boiling points and interactions with the stationary phase.[7][8]

-

The mass spectrometer provides fragmentation patterns that can confirm the identity of the dimethylpiperidine isomers. The relative peak areas in the chromatogram can be used to quantify the cis/trans ratio.[9]

Applications in Research and Drug Development

Current research indicates that this compound is primarily utilized as a versatile building block in the synthesis of more complex molecules, rather than possessing significant direct biological activity itself.[5][10]

-

Pharmaceutical Synthesis: The piperidine scaffold is a common motif in many biologically active compounds. The specific stereochemistry of this compound allows for the construction of chiral molecules with defined three-dimensional structures, which is critical for their interaction with biological targets.[1]

-

Enzyme Inhibitors: Derivatives of 3,5-dimethylpiperidine have been investigated as potential inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[1]

-

Drug Scaffolds: It serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1]

-

-

Materials Science: In materials science, derivatives of 3,5-dimethylpiperidine are used as organic structure-directing agents (OSDAs) in the synthesis of zeolites. The size and shape of the OSDA influence the pore structure of the resulting zeolite, which has applications in catalysis and separation.[11][12][13]

Signaling Pathways and Biological Activity

As of the current body of scientific literature, there is no direct evidence to suggest that this compound itself is an active modulator of specific signaling pathways. Its value in drug discovery lies in its role as a structural component that, when incorporated into a larger molecule, can contribute to the desired pharmacological activity of that molecule. The biological effects observed are therefore attributed to the final drug candidate rather than the this compound precursor. One study on the nitrosamine (B1359907) derivative, N-nitroso-3,5-dimethylpiperidine, indicated carcinogenic properties in rats; however, this is a characteristic of the N-nitroso functional group and not the parent amine.[14]

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

References

- 1. tuodaindus.com [tuodaindus.com]

- 2. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylpiperidine (cis- and trans- mixture), 25ML | Labscoop [labscoop.com]

- 4. CN1636979A - Method for separating this compound from a mixture of its geometrical isomers - Google Patents [patents.google.com]

- 5. cis 3 5 dimethylpiperidine [sincerechemicals.com]

- 6. 3,5-DIMETHYLPIPERIDINE (CIS)(14446-75-4) 13C NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Lab Chapter 7.3.2 [people.whitman.edu]

- 9. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39 (Journal Article) | OSTI.GOV [osti.gov]

- 13. Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of cis-3,5-Dimethylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-3,5-Dimethylpiperidine, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This document also includes detailed experimental protocols for acquiring such spectra and logical diagrams to illustrate analytical workflows and molecular structure.

Spectroscopic Data Summary

The spectroscopic data for this compound has been compiled from various spectral databases. It is important to note that some databases provide data for a mixture of cis and trans isomers. The data presented here is specified for the cis-isomer where available; otherwise, data from a mixture is indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectral Data of 3,5-Dimethylpiperidine (Isomeric Mixture)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Table 2: ¹³C NMR Spectral Data of this compound [1][2]

| Chemical Shift (δ) ppm | Assignment |

| Specific chemical shifts not available in search results | C2/C6 |

| Specific chemical shifts not available in search results | C3/C5 |

| Specific chemical shifts not available in search results | C4 |

| Specific chemical shifts not available in search results | -CH₃ |

Note: While the availability of ¹³C NMR spectra for this compound is confirmed[1][2], the precise chemical shift values were not retrievable from the provided search snippets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,5-Dimethylpiperidine (as a mixture of isomers) shows characteristic absorptions for N-H and C-H bonds.

Table 3: IR Absorption Data for 3,5-Dimethylpiperidine (Isomeric Mixture) [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak values not available in search results | N-H stretch | |

| Specific peak values not available in search results | C-H stretch (aliphatic) | |

| Specific peak values not available in search results | N-H bend | |

| Specific peak values not available in search results | C-H bend |

Note: The IR spectrum is available, but a detailed peak list was not found in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-Dimethylpiperidine, the electron ionization (EI) mass spectrum shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for 3,5-Dimethylpiperidine (Isomeric Mixture) [4]

| m/z | Relative Intensity | Assignment |

| 113 | [M]⁺ (Molecular Ion) | |

| 98 | [M - CH₃]⁺ | |

| 44 | High | [C₂H₆N]⁺ |

| 42 | [C₂H₄N]⁺ | |

| 30 | [CH₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of secondary amines.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

-

Dropper or pipette

Procedure (ATR method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Procedure (Neat Liquid Film on Salt Plates):

-

Sample Preparation: Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate.

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Spectrum Acquisition: Mount the salt plate assembly in the spectrometer's sample holder and acquire the spectrum as described above (after acquiring a background spectrum of the empty sample holder).

-

Cleaning: Disassemble the salt plates and clean them immediately with a dry solvent to prevent damage.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Suitable solvent for dilution (e.g., methanol (B129727) or dichloromethane)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile solvent like methanol or dichloromethane.

-

GC-MS Instrument Setup:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., a non-polar DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer for ionization and analysis.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Visualizations

The following diagrams, created using the DOT language, provide a visual representation of the analytical workflow and the molecular structure with key NMR correlations.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and key NMR assignments for this compound.

References

cis-3,5-Dimethylpiperidine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Summary: This document provides a comprehensive technical overview of cis-3,5-Dimethylpiperidine, a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries. This guide details its chemical identity, physical and spectral properties, and provides a detailed experimental protocol for its synthesis and purification.

Chemical Identity and Properties

-

CAS Number: 14446-75-4

-

Molecular Formula: C₇H₁₅N

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 113.20 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 141.2 ± 8.0 °C (Predicted) | [1] |

| Density | 0.794 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| pKa | 10.52 ± 0.10 (Predicted) | [1] |

| LogP | 1.58 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Spectral data is available but specific peak assignments require further analysis. |

| ¹³C NMR | Spectral data is available but specific peak assignments require further analysis. |

| IR | Characteristic peaks for N-H and C-H stretching are expected. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 113. |

Synthesis and Purification

The primary route for the synthesis of 3,5-dimethylpiperidine (B146706) is the catalytic hydrogenation of 3,5-lutidine (3,5-dimethylpyridine). This process typically yields a mixture of cis and trans isomers, which can then be separated. The selection of catalyst and reaction conditions can influence the isomeric ratio of the product.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the synthesis of 3,5-dimethylpiperidine, followed by the separation of the cis isomer.

Materials:

-

3,5-Lutidine

-

5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst

-

Water (solvent)

-

High-pressure autoclave reactor

-

Fractional distillation apparatus

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a high-pressure autoclave reactor, combine 3,5-lutidine, water, and the 5% Ruthenium on Alumina catalyst. A typical ratio would be 1:1:0.05 by weight, but this may be optimized.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 kg/cm ²) and heat to the reaction temperature (e.g., 180-250 °C)[2][3].

-

Reaction Monitoring: Maintain the reaction under constant stirring for a sufficient time to ensure complete conversion of the starting material. The reaction progress can be monitored by techniques such as Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Catalyst Removal: The crude product mixture is separated from the solid catalyst by decantation or filtration[2]. The catalyst can often be reused for subsequent batches[2].

-

Purification (Isomer Separation): The resulting aqueous mixture of cis- and trans-3,5-dimethylpiperidine is subjected to fractional distillation. The lower boiling point of the cis isomer allows for its separation from the trans isomer and any remaining water[2]. Alternative methods for isomer separation include crystallization or chromatography[1].

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood by trained personnel. The use of a high-pressure reactor requires appropriate safety measures. Handle all chemicals with care, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its stereochemistry plays a significant role in the biological activity of the final products. For instance, it is a key intermediate in the production of the antibiotic Tilmicosin[3]. Furthermore, its derivatives are utilized in the synthesis of advanced materials like zeolites, where they act as structure-directing agents[1]. The distinct properties of the cis and trans isomers allow for their specific applications in asymmetric synthesis and catalysis[1].

References

- 1. tuodaindus.com [tuodaindus.com]

- 2. CN1636979A - Method for separating this compound from a mixture of its geometrical isomers - Google Patents [patents.google.com]

- 3. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

The Stereoisomers of 3,5-Dimethylpiperidine: A Technical Guide to their Discovery, Synthesis, and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpiperidine (B146706), a substituted piperidine (B6355638) ring system, exists as two key diastereomers: a chiral trans-isomer and an achiral cis-isomer. The distinct spatial arrangement of the two methyl groups profoundly influences the molecule's chemical and biological properties, making stereoselective synthesis and characterization crucial for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for obtaining the isomers of 3,5-dimethylpiperidine. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of relevant biological pathways to support researchers and professionals in drug development and related scientific fields.

Introduction: Discovery and Historical Context

The formal discovery of 3,5-dimethylpiperidine is not attributed to a single seminal publication but rather emerged from the broader exploration of piperidine and glutarimide (B196013) derivatives throughout the 20th century.[1] Early investigations into sedative-hypnotic agents, such as barbiturates, spurred the synthesis of a wide array of heterocyclic compounds. The structural framework of 3,5-dimethylpiperidine was likely first synthesized and studied as part of systematic investigations into the structure-activity relationships of these neurologically active compounds.

The primary route to 3,5-dimethylpiperidine has historically been the catalytic hydrogenation of 3,5-dimethylpyridine, also known as 3,5-lutidine.[2][3] This process typically yields a mixture of the cis and trans diastereomers, with the ratio being highly dependent on the choice of catalyst and reaction conditions. The quest for stereocontrol in the synthesis of these isomers has been a significant area of research, driven by the understanding that the specific stereochemistry is critical for biological activity and material properties.

3,5-Dimethylpiperidine serves as a versatile building block in organic synthesis.[3] It is a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals.[4] For instance, it is a known precursor in the synthesis of the cholesterol-lowering agent tibric acid and has been incorporated into molecules targeting enzymes like acetylcholinesterase for potential Alzheimer's disease therapies.[3][5] Furthermore, its derivatives are utilized as catalysts and as structural directing agents in the synthesis of materials such as zeolites.[3]

Stereoisomers of 3,5-Dimethylpiperidine

The substitution pattern of 3,5-dimethylpiperidine gives rise to two diastereomers with distinct stereochemical properties:

-

cis-3,5-Dimethylpiperidine: This isomer possesses a plane of symmetry and is therefore an achiral meso compound. In its most stable chair conformation, both methyl groups occupy equatorial positions to minimize steric hindrance.

-

trans-3,5-Dimethylpiperidine: This isomer lacks a plane of symmetry and is chiral, existing as a pair of enantiomers: (3R,5R)-3,5-dimethylpiperidine and (3S,5S)-3,5-dimethylpiperidine. In its most stable chair conformation, one methyl group is in an equatorial position and the other is in an axial position.

The differing spatial arrangements of the methyl groups in the cis and trans isomers lead to distinct physical and chemical properties, including differences in their spectroscopic signatures and biological activities.

Synthesis of 3,5-Dimethylpiperidine Isomers

The predominant method for synthesizing 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-lutidine. The stereochemical outcome of this reaction is highly influenced by the choice of catalyst and reaction conditions.

General Hydrogenation of 3,5-Lutidine

The hydrogenation of the pyridine (B92270) ring in 3,5-lutidine to a piperidine ring can be achieved using various metal catalysts. The choice of catalyst plays a crucial role in determining the ratio of cis to trans isomers in the product mixture.

-

Ruthenium on Carbon (Ru/C): This catalyst is often used for the hydrogenation of 3,5-lutidine.[3]

-

Palladium on Carbon (Pd/C): Using 10% palladium on carbon as a catalyst tends to produce a higher proportion of the trans isomer.[1]

-

Platinum Oxide (PtO₂): This catalyst can also be employed, yielding a different isomeric ratio compared to palladium-based catalysts.[1]

-

Rhodium on Carbon (Rh/C): Rhodium catalysts are also effective for this transformation.

The separation of the resulting cis and trans isomers is typically achieved through fractional distillation or chromatography.[1]

Experimental Protocols

The following protocol is adapted from a patented procedure for the preparation of a mixture enriched in the trans-isomer.[2]

Materials:

-

3,5-Lutidine (100g)

-

Deionized water (60g)

-

Composite catalyst (8g, mass ratio of ruthenium on carbon to nickel powder to metal zinc acetate (B1210297) is 1:0.08:0.08)

-

Hydrogen gas

Procedure:

-

To a high-pressure reaction kettle, add 100g of 3,5-lutidine, 60g of deionized water, and 8g of the composite catalyst.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor to 40 kg/cm ² with hydrogen.

-

Heat the reaction mixture to 150 °C and maintain for 8 hours with stirring.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

The crude product is obtained by suction filtration to remove the catalyst.

-

The filtrate is allowed to stand, and the supernatant liquid containing the 3,5-dimethylpiperidine is collected. This method is reported to yield a trans content of 20-35%.[2]

General Procedure Outline:

-

Dissolve 3,5-lutidine in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a catalyst (e.g., PtO₂ or a specific Rhodium catalyst).

-

Place the mixture in a hydrogenation apparatus.

-

Pressurize the apparatus with hydrogen gas (pressure and temperature will vary depending on the catalyst and desired selectivity).

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the catalyst and remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or chromatography. The ratio of isomers should be determined by GC or NMR analysis.

Quantitative Data

The characterization of the cis and trans isomers of 3,5-dimethylpiperidine is primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

Physicochemical Properties

| Property | Value (mixture of isomers) | Reference |

| Molecular Formula | C₇H₁₅N | [4] |

| Molecular Weight | 113.20 g/mol | [4] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 0.853 g/mL at 25 °C | [4] |

| Boiling Point | 144 °C | [4] |

NMR Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of 3,5-dimethylpiperidine. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

| Proton | cis-Isomer | trans-Isomer | Reference |

| H2, H6 (axial) | ~2.9 | ~2.9 | [6][7] |

| H2, H6 (equatorial) | ~2.1 | ~2.1 | [6][7] |

| H3, H5 (axial) | ~1.5 | ~1.5 | [6][7] |

| H4 (axial) | ~1.6 | ~1.6 | [6][7] |

| H4 (equatorial) | ~0.9 | ~0.9 | [6][7] |

| CH₃ | ~0.8 (d) | ~0.8 (d) | [6][7] |

| NH | variable | variable |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | cis-Isomer | trans-Isomer | Reference |

| C2, C6 | ~54 | ~54 | [7] |

| C3, C5 | ~33 | ~33 | [7] |

| C4 | ~44 | ~44 | [7] |

| CH₃ | ~20 | ~20 | [7] |

Note: The provided NMR data is a compilation from various sources and may not represent a definitive analysis of the pure isomers. Detailed 2D NMR studies would be required for unambiguous assignment of all signals and coupling constants.

Biological Significance and Signaling Pathways

Derivatives of 3,5-dimethylpiperidine have shown significant potential in drug discovery, particularly as modulators of enzyme activity. Below are two examples of relevant signaling pathways.

Mechanism of Action of Tibric Acid (a Fibrate)

3,5-Dimethylpiperidine is a precursor to tibric acid, a member of the fibrate class of drugs used to lower blood lipid levels. Fibrates exert their effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.

Caption: PPARα signaling pathway activated by fibrates.

Inhibition of Acetylcholinesterase

Piperidine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

Caption: Mechanism of acetylcholinesterase inhibition.

Conclusion

The isomers of 3,5-dimethylpiperidine represent a fascinating case study in stereochemistry, with significant implications for synthetic and medicinal chemistry. The ability to selectively synthesize and characterize the cis and trans isomers is paramount for harnessing their full potential as building blocks for novel pharmaceuticals and materials. This guide provides a foundational understanding of their history, synthesis, and biological relevance, offering valuable insights and practical methodologies for researchers in the field. Further exploration into more efficient and highly stereoselective synthetic routes will undoubtedly continue to be an active area of research, paving the way for new discoveries and applications of these versatile heterocyclic compounds.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. tuodaindus.com [tuodaindus.com]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-DIMETHYLPIPERIDINE (CIS)(14446-75-4) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Stereochemistry of 3,5-Dimethylpiperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dimethylpiperidine (B146706), a substituted heterocyclic amine, presents a compelling case study in stereochemistry with significant implications for medicinal chemistry and materials science. This document provides a comprehensive technical overview of its stereoisomers, conformational landscape, stereoselective synthesis, and spectroscopic characterization. The substitution pattern at the 3 and 5 positions gives rise to two distinct diastereomers: an achiral cis-isomer (a meso compound) and a chiral trans-isomer, which exists as a pair of enantiomers.[1][2] The spatial arrangement of the two methyl groups profoundly influences the molecule's three-dimensional shape, stability, and reactivity, which in turn dictates its utility in various applications, from a precursor for the cholesterol-lowering agent tibric acid to a component in enzyme inhibitors and a template for zeolite synthesis.[1][3] This guide consolidates quantitative data, details key experimental protocols, and provides visual diagrams to elucidate the core principles of its stereochemistry.

Stereoisomers and Chirality

The stereochemical diversity of 3,5-dimethylpiperidine originates from the two stereocenters at the C3 and C5 positions. This leads to the formation of two diastereomers: cis and trans.

-

cis-3,5-Dimethylpiperidine : In this isomer, the two methyl groups are on the same side of the piperidine (B6355638) ring. The molecule possesses an internal plane of symmetry, rendering it an achiral meso compound with (3R, 5S) or (3S, 5R) configurations, which are superimposable.[1]

-

trans-3,5-Dimethylpiperidine : Here, the methyl groups are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, making the molecule chiral. It exists as a pair of non-superimposable mirror images, the (3R, 5R) and (3S, 5S) enantiomers.[1]

Conformational Analysis

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[1] The stereochemistry of the methyl substituents dictates their preferred axial or equatorial orientation, which determines the overall conformational stability.

cis-Isomer Conformation

For this compound, the most stable conformation is a chair form where both methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the methyl groups were axial.[1] A ring flip would force both methyl groups into axial positions, a significantly less stable, high-energy conformation. Therefore, the diequatorial conformer is overwhelmingly favored at equilibrium.

trans-Isomer Conformation

In the trans-isomer, a chair conformation necessitates that one methyl group is in an equatorial position while the other is in an axial position. A chair-chair interconversion (ring flip) results in an isoenergetic conformer where the positions are swapped—the previously equatorial methyl group becomes axial, and the axial one becomes equatorial. These two conformers exist in a dynamic equilibrium.

Synthesis of Stereoisomers

The primary industrial route to 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine).[2][4] The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio (dr) of the resulting cis and trans isomers.

Catalytic Hydrogenation

The reduction of the aromatic pyridine (B92270) ring typically yields a mixture of the cis and trans diastereomers. The product ratio is sensitive to the catalyst, temperature, and pressure. For example, using a palladium on carbon (Pd/C) catalyst often favors the formation of the trans isomer.[3] Conversely, other catalysts may provide different selectivities.

Table 1: Influence of Catalyst on Diastereomeric Ratio in Hydrogenation

| Catalyst | Substrate | Conditions | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|

| 10% Pd/C | 3,5-Dimethylpyridine | Not specified | Preferential formation of trans | [3] |

| 10% Pd/C | N-benzyl-3,5-dimethylpyridinium | H₂ (1 atm), EtOH, rt, 24h | 70:30 | [5] |

| Ru/C, Ni, Zn(OAc)₂ | 3,5-Dimethylpyridine | 150°C, 8h, 40 kg/cm ² H₂ | Trans content 20-35% | [4] |

| 10% PtO₂ | N-benzyl-3,5-dimethylpyridinium | H₂ (1 atm), EtOH, rt, 24h | 60:40 |[5] |

Experimental Protocols

Protocol 1: Preparation of trans-3,5-Dimethylpiperidine via Hydrogenation [4]

This protocol is adapted from a patented method aiming to produce trans-3,5-dimethylpiperidine.

-

Reactor Setup : Charge a high-pressure reactor with 100g of 3,5-dimethylpyridine, 60g of deionized water, and 8g of a composite catalyst (ruthenium on carbon, nickel powder, and metal zinc acetate (B1210297) in a 1:0.08:0.08 mass ratio).

-

Hydrogenation : Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 40 kg/cm ² with hydrogen.

-

Reaction : Heat the reactor to 150°C and maintain the conditions with stirring for 8 hours.

-

Workup : After the reaction is complete, cool the reactor to room temperature.

-

Isolation : The crude product mixture is obtained by suction filtration to remove the catalyst. The reaction mixture is allowed to stand, and the supernatant liquid containing the 3,5-dimethylpiperidine mixture is collected. This method reportedly yields a product with a trans-isomer content of 20-35%.[4]

Protocol 2: Isomer Interconversion via Epimerization [5]

Diastereomerically pure piperidines can be interconverted under basic conditions through epimerization at the carbon alpha to a carbonyl group (if present, as in pipecolinate derivatives). For N-protected piperidine esters, this provides a route to the thermodynamically more stable isomer.

-

Reaction Setup : Dissolve the starting diastereomerically pure piperidine (e.g., an N-protected cis-3-methyl-5-methoxycarbonylpiperidine) in anhydrous tetrahydrofuran (B95107) (THF).

-

Epimerization : Cool the solution to -78°C under an inert atmosphere. Add a strong base, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).

-

Quenching : Stir the reaction at -78°C for a specified time (e.g., 2 hours) to allow equilibrium to be reached. Quench the reaction by adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extraction and Purification : Warm the mixture to room temperature, extract the product with an organic solvent, dry the organic layer, and purify by chromatography to isolate the epimerized trans-isomer. Diastereomeric ratios ranging from 50:50 to 95:5 have been achieved with this method.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers and for elucidating their conformational preferences. The chemical shifts (δ) and coupling constants (J) of the ring protons and carbons are highly sensitive to their stereochemical environment.[1]

In the stable diequatorial chair conformation of the cis-isomer, the magnetic environments of corresponding protons and carbons are different from those in the axial-equatorial arrangement of the trans-isomer.

Table 2: Selected NMR Spectral Data

| Compound | Nucleus | Chemical Shift (ppm) | Source |

|---|---|---|---|

| This compound | ¹³C | 20.1, 33.9, 44.5, 53.9 | [6] |

| This compound | ¹⁵N | (Reference: CH₃NO₂) | [7] |

| 3,5-Dimethylpiperidine (mixture) | ¹H | (Complex multiplet) |[8] |

Note: Specific peak assignments for individual protons in the mixed spectrum are complex. Definitive characterization requires separation of the isomers or advanced 2D NMR techniques.

Applications in Drug Development and Catalysis

The defined three-dimensional structure of 3,5-dimethylpiperidine isomers makes them valuable scaffolds in medicinal chemistry and asymmetric catalysis. The orientation of the methyl groups can influence binding to biological targets and control the stereochemical outcome of reactions.

Pharmaceutical Applications

The stereochemistry of piperidine derivatives often has a dramatic effect on their pharmacological activity. Different isomers can exhibit vastly different potencies and selectivities for biological targets. For example, derivatives of 3,5-dimethylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[3]

Table 3: Enzyme Inhibition Data for a 3,5-Dimethylpiperidine Derivative

| Compound ID | Amino Fragment | IC₅₀ against AChE (μmol/L) | IC₅₀ against BuChE (μmol/L) |

|---|---|---|---|

| 7g | 3,5-Dimethylpiperidine | 2.3 | 3.7 |

| 7e | N-ethylbenzylamine | 2.8 | 0.47 |

| 7d | 1,2,3,4-Tetrahydroisoquinoline | 3.1 | 0.85 |

| 7a | 4-Benzylpiperidine | 5.9 | 0.66 |

Data extracted from a study on enzyme inhibitors, where compound 7g incorporates the 3,5-dimethylpiperidine moiety.[3]

Furthermore, studies on the carcinogenicity of N-nitroso-3,5-dimethylpiperidine found that the trans-isomer appeared to be a more potent carcinogen than the cis-isomer in F344 rats, highlighting that stereochemistry can be critical to toxicological profiles.[9]

Catalysis and Synthesis

The chiral trans-isomer of 3,5-dimethylpiperidine and its derivatives can be employed as chiral ligands or catalysts in asymmetric synthesis. The rigid conformational preference and defined spatial arrangement of the substituents can create a chiral environment that directs the stereochemical course of a reaction, leading to high enantiomeric excess in the products.[3] For instance, it has been used in asymmetric hydrogenation reactions to achieve enantiomeric excesses up to 98.5%.[3]

References

- 1. 3,5-Dimethylpiperidine | 35794-11-7 | Benchchem [benchchem.com]

- 2. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. tuodaindus.com [tuodaindus.com]

- 4. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-DIMETHYLPIPERIDINE (CIS)(14446-75-4) 13C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 3,5-Dimethylpiperidine(35794-11-7) 1H NMR spectrum [chemicalbook.com]

- 9. Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Biological Activity of cis-3,5-Dimethylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-3,5-dimethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Its unique stereochemistry and conformational rigidity make it an attractive component for designing ligands with high affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their enzyme inhibition, receptor interaction, anticancer, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in this field.

Enzyme Inhibition Activity

Derivatives of this compound have shown significant inhibitory activity against key enzymes implicated in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a primary therapeutic strategy for Alzheimer's disease.[3]

Quantitative Data for Cholinesterase Inhibition

The inhibitory potency of this compound derivatives against cholinesterases is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound ID | Target Enzyme | IC50 (µM) |

| 7g | Acetylcholinesterase (AChE) from Electrophorus electricus | 2.3[3] |

| Butyrylcholinesterase (BuChE) from equine serum | 3.7[3] |

Receptor Binding Affinity

The this compound core is also a key pharmacophore in ligands targeting sigma receptors (σ1 and σ2), which are implicated in a variety of central nervous system (CNS) disorders.[4][5] While specific Ki values for a broad range of this compound derivatives are not extensively documented in publicly available literature, studies on structurally similar dimethylpiperidine derivatives provide valuable insights into their potential as high-affinity sigma receptor ligands. For instance, certain 3,3-dimethylpiperidine (B75641) derivatives have demonstrated high selectivity for the σ1 receptor.[5]

Quantitative Data for Sigma-1 Receptor Binding

The binding affinity of piperidine (B6355638) derivatives to the sigma-1 (σ1) receptor is determined through radioligand binding assays, with the inhibition constant (Ki) serving as a measure of potency. The following table includes data for representative piperidine derivatives to illustrate the potential of this scaffold.

| Compound Class | Representative Compound | Target Receptor | Ki (nM) |

| Nitrile Analogs of Meperidine | Compound 6 (isobutyl) | σ1 | 0.35[6] |

| Compound 7 (benzyl) | σ1 | 0.41[6] | |

| Compound 9 (3-phenylpropyl) | σ1 | 0.38[6] |

Anticancer Activity

Anti-inflammatory Activity

This compound derivatives have been investigated for their anti-inflammatory properties.[12][13] A key mechanism underlying inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the production of pro-inflammatory cytokines.[2][14] Compounds that inhibit this pathway are considered promising anti-inflammatory agents.

Experimental Protocols

Synthesis of this compound Derivatives

A general approach to synthesizing functionalized this compound derivatives often starts with the hydrogenation of a corresponding substituted pyridine (B92270) precursor.[3][15] The resulting piperidine can then be further modified.

References

- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tuodaindus.com [tuodaindus.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Curcumin analogues as possible anti-proliferative & anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, cytotoxicity and 3D-QSAR analysis of new 3,6-disubstituted-1,2,4,5-tetrazine derivatives as potential antitumor agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ricerca.uniba.it [ricerca.uniba.it]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

Potential Therapeutic Applications of cis-3,5-Dimethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-3,5-dimethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique conformational properties and synthetic accessibility have made it a focal point in the development of novel drugs targeting a range of diseases. This technical guide provides an in-depth overview of the current and potential therapeutic applications of this compound derivatives, with a focus on neurodegenerative disorders, cancer, and metabolic diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to facilitate further research and drug discovery efforts in this area.

Neurodegenerative Disorders: Targeting Cholinesterase

Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits.

Quantitative Data: Cholinesterase Inhibition

The following table summarizes the inhibitory activities of selected piperidine (B6355638) derivatives against AChE and BChE. While specific data for a wide range of this compound derivatives is limited in publicly accessible literature, the data for structurally related piperidine compounds highlight the potential of this scaffold.

| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |

| Donepezil | (Reference Compound) | AChE | 0.0057 | [1] |

| Benzylpiperidine Derivative 1 | 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | AChE | - | [1] |

| Benzylpiperidine Derivative 2 | 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine | AChE | - | [1] |

| Indanone Derivative (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 0.0057 | [1] |

| Semi-synthetic Piperidine Alkaloid 7 | Not specified | AChE | 7.32 | [2] |

| Semi-synthetic Piperidine Alkaloid 9 | Not specified | AChE | 15.1 | [2] |

Signaling Pathway: Acetylcholinesterase Inhibition in Alzheimer's Disease

Acetylcholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This helps to alleviate the cognitive symptoms associated with Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of ATCI and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.

-

Add 20 µL of the test compound solution at various concentrations to the sample wells.

-

Add 20 µL of the solvent to the control wells.

-

Add 20 µL of the AChE enzyme solution to the sample and control wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Add 200 µL of a pre-mixed solution of ATCI and DTNB to all wells.

-

Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Cancer: Novel Cytotoxic Agents

The piperidine scaffold is a common feature in many anticancer drugs. Derivatives of this compound are being explored for their potential as novel cytotoxic agents.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the cytotoxic activities of representative piperidine derivatives against various cancer cell lines. While specific data for this compound derivatives is emerging, the data for related compounds underscore the therapeutic potential.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Piperidine-dihydropyridine hybrid | A-549 (Lung) | 15.94 - 48.04 | [3] |

| Piperidine-dihydropyridine hybrid | MCF-7 (Breast) | 24.68 - 59.12 | [3] |

| N-sulfonylpiperidine derivative 8 | HCT-116 (Colorectal) | 3.94 | [4] |

| N-sulfonylpiperidine derivative 8 | HepG-2 (Hepatocellular) | 3.76 | [4] |

| N-sulfonylpiperidine derivative 8 | MCF-7 (Breast) | 4.43 | [4] |

Experimental Workflow: Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo assays to determine efficacy and safety.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Metabolic Disorders: Hypolipidemic Agents

This compound serves as a precursor to tibric acid, a known cholesterol-lowering agent. The development of novel derivatives based on this scaffold is a promising avenue for the treatment of dyslipidemia.

Quantitative Data: Hypolipidemic Activity

Data for a broad range of this compound-based hypolipidemic agents is not extensively available. However, the known effects of the parent compound, tibric acid, and other fibric acid derivatives provide a basis for further research.

| Compound | Primary Effect | Mechanism of Action | Reference |

| Tibric Acid | Lowers serum cholesterol and triglycerides | PPARα agonist | [3][5] |

| Gemfibrozil | Lowers triglycerides, increases HDL | PPARα agonist | [3][5] |

| Fenofibrate | Lowers triglycerides, lowers LDL, increases HDL | PPARα agonist | [3][5] |

Signaling Pathway: PPARα Agonism by Fibric Acid Derivatives

Fibric acid derivatives, including tibric acid, act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to changes in the expression of genes involved in lipid metabolism, resulting in reduced triglyceride levels and increased HDL cholesterol.

References

- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to cis-3,5-Dimethylpiperidine in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3,5-dimethylpiperidine, a readily available and versatile heterocyclic amine, has emerged as a valuable building block in the synthesis of a diverse array of novel compounds with significant applications in pharmaceuticals, materials science, and catalysis. Its unique stereochemistry and the presence of a reactive secondary amine provide a robust scaffold for the development of complex molecular architectures with tailored biological activities and material properties. This in-depth technical guide explores the utility of this compound as a precursor, providing detailed experimental protocols, quantitative data on the biological activity of its derivatives, and visualizations of relevant synthetic and biological pathways.

Synthesis of Novel Compounds from this compound

The secondary amine of this compound is a nucleophilic center that readily participates in a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. Key synthetic strategies include N-alkylation, N-arylation, and reductive amination.

N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the synthesis of N-aryl-cis-3,5-dimethylpiperidines, a class of compounds with potential applications in medicinal chemistry.

-

Materials:

-

This compound

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (B28343) (degassed)

-

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

-

Add degassed toluene and stir the mixture at room temperature for 5 minutes.

-

Add 4-chlorotoluene (1.0 equiv.) and this compound (1.5 equiv.) in one portion.

-

Stir the resulting mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) = 9:1) to afford the N-(4-methylphenyl)-cis-3,5-dimethylpiperidine.

-

-

Expected Yield: 94%

-

Characterization Data (for a similar N-arylmorpholine compound):

-

¹H NMR (400 MHz, CDCl₃): δ 7.10 (d, J = 8.7 Hz, 2H), 6.84 (d, J = 8.7 Hz, 2H), 3.87 (t, J = 4.8 Hz, 4H), 3.11 (t, J = 4.8 Hz, 4H), 2.28 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 149.1, 129.7, 129.5, 116.0, 66.9, 49.9, 20.4.

-

Buchwald-Hartwig Amination Workflow

N-Alkyl Derivatives via Reductive Amination

Reductive amination is a versatile method for the synthesis of N-alkylated amines. The reaction proceeds through the formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with this compound, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120). This method is particularly useful for synthesizing a wide range of N-substituted derivatives.[1][2]

-

Materials:

-

Aldehyde or Ketone

-

This compound

-

Sodium triacetoxyborohydride [NaBH(OAc)₃]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as a catalyst for ketones)

-

-

Procedure:

-

To a solution of the aldehyde or ketone (1.0 equiv.) in DCM or DCE, add this compound (1.1 equiv.).

-

For ketone substrates, a catalytic amount of acetic acid may be added.

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-24 hours).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Reductive Amination Workflow

Bioactive Compounds Derived from 3,5-Dimethylpiperidine (B146706)

Derivatives of 3,5-dimethylpiperidine have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.

Tilmicosin (B555): A Veterinary Antibiotic

Tilmicosin is a semi-synthetic macrolide antibiotic used in veterinary medicine. It is synthesized from desmycosin via reductive amination with 3,5-dimethylpiperidine.[1] This modification enhances the antibiotic's spectrum of activity, particularly against Pasteurella species.

Table 1: In Vitro Antimicrobial Activity of Tilmicosin [1]

| Microorganism | MIC Range (µg/mL) |

| Pasteurella haemolytica | 0.78 - 6.25 |

| Pasteurella multocida | 0.78 - 6.25 |

| Mycoplasma species | 0.39 - 6.25 |

Anticancer and Enzyme Inhibitory Activity of Piperidine Derivatives

While specific data for this compound derivatives are limited in the public domain, the broader class of piperidine-containing compounds has been extensively studied for its anticancer and enzyme-inhibiting properties. These studies provide a strong rationale for the exploration of this compound as a scaffold for novel therapeutic agents.

Table 2: Anticancer Activity of Selected Piperidine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Podophyllotoxin-piperidine derivative (c2) | HepG2 | 0.39 | [3] |

| A-549 | 0.10 | [3] | |

| MDA-MB-231 | 0.11 | [3] | |

| HCT-116 | 0.29 | [3] | |

| N-benzyl indole-derived hydrazone with piperidine (5b) | MDA-MB-231 | 17.2 ± 0.4 | [4] |

| Benzhydrylpiperazine derivative (11) | HL-60 | 16.80 | [5] |

| Z138 | 18.50 | [5] | |

| DND-41 | 19.20 | [5] | |

| Tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4e) | MCF-7 | 9 | [6] |

| Tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4f) | SK-MEL-28 | 7.8 | [6] |

Table 3: Enzyme Inhibitory Activity of Selected Piperidine Derivatives

| Enzyme Target | Compound Class | IC₅₀ | Reference |

| Farnesyltransferase | (+)-Piperidine derivative 8 | 1.9 nM | [7] |

| Topoisomerase I | Ciprofloxacin-thiazolidinedione hybrid (3i) | 4.77 ± 0.26 µM | [8] |

| Topoisomerase II | Ciprofloxacin-thiazolidinedione hybrid (3i) | 15 ± 0.81 µM | [8] |

| Carbonic Anhydrase-II | Morpholine (B109124) derived thiazole (B1198619) (24) | 14.68 µM | [9] |

| CYP11B1 | 1,2,4-Triazole derivative (16) | 1 nM | [10] |

Many piperidine-based drugs exert their therapeutic effects by inhibiting specific enzymes. The following diagram illustrates a general mechanism of competitive enzyme inhibition, a common mode of action for such compounds.

Competitive Enzyme Inhibition Pathway

Application in Materials Science: Zeolite Synthesis

This compound, in its quaternized form (3,5-dimethylpiperidinium), can function as a structure-directing agent (SDA) or template in the synthesis of zeolites, such as ZSM-11. Zeolites are microporous crystalline aluminosilicates with well-defined pore structures, making them valuable as catalysts and adsorbents.

Experimental Protocol: General Procedure for ZSM-11 Synthesis[14]

-

Materials:

-

Source of silica (e.g., fumed silica, sodium silicate)

-

Source of alumina (B75360) (e.g., sodium aluminate, aluminum sulfate)

-

3,5-Dimethylpiperidinium hydroxide (B78521) or iodide (as the templating agent)

-

Mineralizing agent (e.g., hydroxide ions)

-

Water

-

-

Procedure:

-

Prepare a reaction mixture by combining the sources of silica, alumina, the 3,5-dimethylpiperidinium templating agent, and water.

-

The molar ratios of the components (e.g., SiO₂/Al₂O₃, H₂O/SiO₂, template/SiO₂) are crucial and need to be optimized for the desired ZSM-11 phase.

-

Transfer the reaction mixture to a Teflon-lined autoclave.

-

Heat the autoclave to a temperature between 100°C and 250°C (typically 140°C to 200°C) for a period of 1 to 40 days.

-

After crystallization, cool the autoclave, and separate the solid product by filtration.

-

Wash the crystals with water and dry them (e.g., at 90°C to 150°C).

-

To remove the organic template and open the zeolite pores, the as-synthesized material is calcined at an elevated temperature (e.g., 540°C).

-

Zeolite ZSM-11 Synthesis Workflow

Conclusion

This compound is a precursor with significant potential for the synthesis of a wide range of novel compounds. Its utility in the preparation of bioactive molecules, as exemplified by the synthesis of tilmicosin and the broader potential for developing new anticancer agents and enzyme inhibitors, highlights its importance in drug discovery. Furthermore, its role as a structure-directing agent in the synthesis of advanced materials like ZSM-11 underscores its versatility. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop new compounds with valuable applications. Further research into the synthesis and biological evaluation of a wider array of derivatives of this promising scaffold is warranted.

References

- 1. Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870) and related cyclic amino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]

- 4. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemistry of cis-3,5-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of cis-3,5-dimethylpiperidine. The information contained herein is essential for professionals in chemical research, materials science, and pharmacology who require a deep understanding of the energetic characteristics of this heterocyclic compound. This document details key thermochemical data, outlines the experimental methodologies used for their determination, and discusses the broader relevance of piperidine (B6355638) derivatives in drug development.

Introduction to this compound

The piperidine ring is a fundamental scaffold in a vast number of natural products and synthetic pharmaceuticals. The addition of methyl groups, as in this compound, significantly influences the molecule's conformational preferences and, consequently, its physical, chemical, and biological properties. A thorough understanding of the thermochemistry of this substituted piperidine is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems. This knowledge is particularly valuable in drug design and development, where the piperidine moiety is often incorporated to enhance the efficacy and pharmacokinetic profiles of therapeutic agents. Derivatives of 3,5-dimethylpiperidine (B146706) have been investigated for their potential in developing drugs targeting the central nervous system and as precursors for cholesterol-lowering agents like tibric acid.

Core Thermochemical Data

The following table summarizes the key experimental thermochemical data for 3,5-dimethylpiperidine. These values were determined at a standard temperature of 298.15 K.

| Thermochemical Property | Value (kJ·mol⁻¹) | State | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | -155.0 ± 1.7 | Liquid | [1] |

| Standard Molar Enthalpy of Formation (ΔfH°) | -105.9 ± 1.8 | Gaseous | [1] |

| Standard Molar Enthalpy of Vaporization (ΔvapH°) | 49.1 ± 0.6 | - | [1] |

| Ideal Gas Heat Capacity (Cp,gas) | No Experimental Data Available | Gaseous |

Note: The enthalpy of vaporization is derived from the difference between the liquid and gaseous enthalpies of formation.

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections describe the methodologies for the key experiments.

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the liquid phase is determined using a static bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of purified liquid 3,5-dimethylpiperidine is sealed in a polyethylene (B3416737) ampoule.

-

Calorimeter Setup: The ampoule is placed in a silica (B1680970) crucible within a high-pressure stainless steel vessel (the "bomb"). A known amount of water is added to the bomb to ensure saturation of the internal atmosphere.

-

Combustion: The bomb is filled with pure oxygen to a pressure of approximately 3.04 MPa and placed in an isothermal water bath. The sample is ignited by passing an electrical current through a cotton fuse.

-